4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione
Description
4-[1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione is a heterocyclic compound featuring a piperazine-2,6-dione core functionalized with a 1,2,3-triazole moiety substituted at the 4-position with a 4-ethylphenyl group and a 2-phenylethyl side chain. This structure combines two pharmacologically significant motifs: the piperazine-2,6-dione scaffold, known for its conformational rigidity and bioactivity in anticancer agents , and the 1,2,3-triazole group, which enhances metabolic stability and binding affinity through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-[1-(4-ethylphenyl)triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-2-17-8-10-19(11-9-17)28-14-20(24-25-28)23(31)26-15-21(29)27(22(30)16-26)13-12-18-6-4-3-5-7-18/h3-11,14H,2,12-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHAQXZXAXMQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CC(=O)N(C(=O)C3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a diamine and a dihaloalkane.
Final Coupling: The final step involves coupling the triazole and piperazine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural Variations and Their Implications
Triazole Substituents: The target compound’s 4-ethylphenyl-triazole group differs from analogs like 11b and 11c, which use a 3,4-dimethoxyphenyl-triazole. In contrast, 4-vinyl-triazoles () prioritize synthetic versatility via click chemistry but lack the carbonyl linkage seen in the target compound, which may influence stability .
Piperazine-2,6-dione Modifications :
- The 2-phenylethyl side chain in the target compound contrasts with tert-butyl (11c) or cyclohexyl (11b) groups. Aromatic side chains like phenylethyl may enhance π-stacking interactions with biological targets, as seen in kinase inhibitors .
- Derivatives with indole-2-carbonyl groups () exhibit anticancer activity, suggesting the target compound’s triazole-carbonyl-piperazine core could similarly interact with cellular targets like PARP or tubulin .
Synthetic Efficiency :
- Analogs like 11b and 11c were synthesized via multicomponent reactions with moderate yields (47–50%), while the target compound’s synthesis (if analogous) may require optimization to improve efficiency .
Physicochemical Properties
Thermal Stability :
- Melting points for analogs (176–185°C) suggest moderate thermal stability, which may correlate with crystallinity and formulation feasibility .
Biological Activity
The compound 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione is a complex organic molecule that incorporates a triazole ring and a piperazine moiety. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into several key components:
- Triazole ring : Known for its diverse biological activities, including antifungal and antibacterial properties.
- Piperazine moiety : Often associated with neuropharmacological effects and interactions with various receptors.
- Ethylphenyl and phenylethyl groups : These substituents may enhance lipophilicity and influence binding interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the triazole ring through a 1,3-dipolar cycloaddition reaction, often utilizing "Click" chemistry techniques.
- Introduction of the piperazine moiety via nucleophilic substitution reactions.
- Acylation methods to add the carbonyl group, enhancing reactivity and biological potential .
Antimicrobial Properties
Compounds containing triazole moieties are well-documented for their antimicrobial activities. Preliminary studies indicate that This compound may exhibit:
- Moderate inhibitory effects on enzymes such as carbonic anhydrase II , which is crucial for various metabolic processes in pathogens .
- Potential interactions with cytochrome P450 enzymes, which are essential in drug metabolism and can influence the pharmacokinetics of other therapeutic agents .
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole derivatives. For example:
- The compound was tested against various cancer cell lines (e.g., melanoma IGR39 and breast cancer MDA-MB-231) to evaluate its cytotoxicity and selectivity towards cancer cells .
Case Studies
Several case studies have documented the biological effects of structurally similar compounds:
- Case Study 1 : A derivative with a similar triazole structure showed significant growth inhibition in cancer cell lines, suggesting that modifications to the triazole structure can enhance anticancer activity .
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole | Contains a methyl group instead of ethyl | Exhibits moderate antifungal activity |
| 4-(triazolyl)benzamide | Lacks piperazine but retains triazole | Known for anti-inflammatory properties |
| 5-(substituted phenyl)-1H-1,2,3-triazoles | Varies in substituents on phenyl rings | Broad spectrum antifungal activity |
The mechanism by which This compound exerts its biological effects may involve:
- Inhibition of specific enzymes crucial for cellular metabolism in pathogens.
- Modulation of receptor activity due to the presence of piperazine moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
